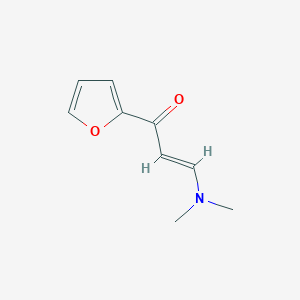

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

Description

BenchChem offers high-quality (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFPCLBMUFJGR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NMR and IR spectroscopy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one

An In-depth Technical Guide to the Spectroscopic Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a member of the enaminone class of compounds, which are valuable intermediates in organic synthesis. The unique electronic and structural characteristics of this molecule—featuring a furan ring, a conjugated enone system, and a dimethylamino group—give rise to a distinct spectroscopic signature. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. The document explains the causal relationships behind spectral features, provides standardized experimental protocols, and grounds its claims in authoritative references.

Molecular Structure and Key Features

The structural integrity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is defined by the interplay of its constituent functional groups. The molecule is an α,β-unsaturated ketone, specifically an enaminone, which results in significant electronic delocalization across the prop-2-en-1-one backbone. This delocalization is further influenced by the electron-donating dimethylamino group at the β-position and the electron-rich 2-furyl substituent adjacent to the carbonyl group. The "(2E)" designation specifies a trans configuration for the protons on the carbon-carbon double bond, a critical detail for NMR analysis.

Caption: Molecular structure of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one with atom numbering for NMR assignment.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule.[1] The conjugated system in the target molecule significantly influences the chemical shifts of the vinylic and aromatic protons.

Predicted Chemical Shifts and Coupling Constants

The strong electron-donating effect of the dimethylamino group causes a significant upfield shift (lower ppm) for the α-proton (H2) and a downfield shift (higher ppm) for the β-proton (H3) compared to a standard enone.[2]

-

Dimethylamino Protons (N(CH₃)₂): These two methyl groups are expected to be equivalent and appear as a singlet. Due to the electron-withdrawing nature of the adjacent enone system, their signal will be downfield compared to a simple amine, likely in the range of δ 2.9-3.3 ppm .

-

Vinylic Protons (H2 and H3):

-

The proton at C2 (H2 ) is α to the carbonyl group. The resonance donation from the nitrogen atom increases electron density at this position, shifting it upfield to approximately δ 5.6-6.0 ppm .

-

The proton at C3 (H3 ) is β to the carbonyl group and is deshielded. It will appear further downfield, likely around δ 7.5-7.8 ppm .

-

These two protons will show coupling to each other. The (E)-configuration results in a large trans-coupling constant, typically J = 12-18 Hz .[2] This large J-value is a definitive confirmation of the trans stereochemistry.

-

-

Furan Protons (H3', H4', H5'): The protons on the furan ring exhibit a predictable pattern.

-

H5' : This proton is adjacent to the oxygen atom and will be the most deshielded of the furan protons, appearing as a doublet of doublets around δ 7.6-7.8 ppm .

-

H3' : This proton is also adjacent to the oxygen but is shielded relative to H5'. It will appear as a doublet of doublets around δ 7.2-7.4 ppm .

-

H4' : This proton is coupled to both H3' and H5' and will appear as a doublet of doublets (or triplet) in the middle, around δ 6.5-6.7 ppm .

-

The coupling constants for furan rings are typically small: J₃'₄' ≈ 3.5 Hz, J₄'₅' ≈ 1.8 Hz, and J₃'₅' ≈ 0.8 Hz.[3]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | 2.9 - 3.3 | Singlet (s) | N/A |

| H2 (α-vinylic) | 5.6 - 6.0 | Doublet (d) | JH2-H3 = 12-18 |

| H3 (β-vinylic) | 7.5 - 7.8 | Doublet (d) | JH2-H3 = 12-18 |

| H4' (furan) | 6.5 - 6.7 | Doublet of Doublets (dd) | JH4'-H3' ≈ 3.5, JH4'-H5' ≈ 1.8 |

| H3' (furan) | 7.2 - 7.4 | Doublet of Doublets (dd) | JH3'-H4' ≈ 3.5, JH3'-H5' ≈ 0.8 |

| H5' (furan) | 7.6 - 7.8 | Doublet of Doublets (dd) | JH5'-H4' ≈ 1.8, JH5'-H3' ≈ 0.8 |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule.[4] The chemical shifts are highly sensitive to the electronic environment, with carbonyl and aromatic carbons appearing significantly downfield.

Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The carbonyl carbon (C3) is part of a conjugated system, which typically places its resonance in the range of δ 180-190 ppm . The attachment to the electron-rich furan ring may shift this slightly upfield compared to analogues with phenyl rings.

-

Vinylic Carbons (C1, C2):

-

C1: This carbon is attached to the electron-donating nitrogen, which strongly shields it. Its signal is expected around δ 95-105 ppm .

-

C2: This carbon, β to the nitrogen and α to the carbonyl, is deshielded and will appear further downfield, likely around δ 145-155 ppm .

-

-

Furan Carbons (C2', C3', C4', C5'):

-

C2' (ipso-carbon): The carbon attached to the carbonyl group will be downfield, around δ 150-155 ppm .

-

C5': The carbon adjacent to the oxygen, analogous to H5', will be deshielded, appearing around δ 145-150 ppm .

-

C3' and C4': These carbons are more shielded and are expected in the range of δ 110-125 ppm .

-

-

Dimethylamino Carbons (N-CH₃): The carbons of the methyl groups will appear far upfield, typically in the range of δ 35-45 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| C2' (furan, ipso) | 150 - 155 |

| C2 (β-vinylic) | 145 - 155 |

| C5' (furan) | 145 - 150 |

| C3' (furan) | 110 - 125 |

| C4' (furan) | 110 - 125 |

| C1 (α-vinylic) | 95 - 105 |

| N(CH₃)₂ | 35 - 45 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]

Characteristic Absorption Bands

The IR spectrum of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one will be dominated by several key absorptions:

-

C=O Stretch: The α,β-unsaturated carbonyl group exhibits a strong absorption band at a lower wavenumber than a simple ketone due to conjugation. This peak is expected in the range of 1625-1650 cm⁻¹ .

-

C=C Stretch: The alkene double bond, also part of the conjugated system, will have a strong absorption band, often appearing near the carbonyl stretch, in the region of 1580-1625 cm⁻¹ .

-

Furan Ring Vibrations: Furan rings show characteristic C=C and C-O-C stretching vibrations.[5] These typically appear as a series of bands in the 1400-1600 cm⁻¹ region and also around 1000-1250 cm⁻¹ .

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group is expected to appear in the 1350-1250 cm⁻¹ range.

-

C-H Bending (out-of-plane): The trans disubstituted double bond will show a characteristic strong out-of-plane bending vibration around 960-990 cm⁻¹ . The presence of this band provides further evidence for the (E)-stereochemistry.

Summary of Predicted IR Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1625 - 1650 | Strong |

| Alkene (C=C) | Stretch | 1580 - 1625 | Strong |

| Furan Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Enamine (C-N) | Stretch | 1250 - 1350 | Medium |

| Furan Ring | C-O-C Stretch | 1000 - 1250 | Strong |

| Trans Alkene (=C-H) | Out-of-plane Bend | 960 - 990 | Strong |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of a synthetic compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is a common first choice for its versatility.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, more scans are required (e.g., 1024 or more). A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.[4]

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually needed unless baseline correction is required.

Conclusion

The structural elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is reliably achieved through a combined application of NMR and IR spectroscopy. ¹H NMR confirms the (E)-stereochemistry of the alkene via the large trans-coupling constant and details the electronic environment of the protons. ¹³C NMR provides a map of the carbon skeleton, confirming the presence of all key functional groups. Finally, IR spectroscopy offers a rapid and definitive fingerprint of the molecule's functional groups, particularly the conjugated carbonyl and the furan ring system. This comprehensive spectroscopic guide serves as a foundational reference for scientists working with this and structurally related enaminone compounds.

References

-

Title: The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives Source: University of Dayton URL: [Link]

-

Title: 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Chalcone and their Heterocyclic Analogue Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis, structural and spectroscopic analysis, and antiproliferative activity of chalcone derivate (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

-

Title: Spectroscopic Evaluation of Chalcone Derivatives and their Zinc Metal Complexes: A Combined Experimental and Computational Approach on the Binding of the Complexes with the Serum Albumin Source: ResearchGate URL: [Link]

-

Title: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: A vibrational spectroscopic study on furan and its hydrated derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives Source: Semantic Scholar URL: [Link]

-

Title: Supporting Information for publications Source: The Royal Society of Chemistry URL: [Link]

-

Title: Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans Source: Journal of the Chemical Society URL: [Link]

-

Title: (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: Basic 1H- and 13C-NMR Spectroscopy Source: Elsevier URL: [Link]

-

Title: 3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... Source: ResearchGate URL: [Link]

-

Title: 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles) Source: ResearchGate URL: [Link]

-

Title: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization Source: MDPI URL: [Link]

-

Title: differences & similarities of 1H & 13C NMR spectroscopy Source: YouTube (Chem Help ASAP) URL: [Link]

-

Title: a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template) Source: ResearchGate URL: [Link]

-

Title: (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one Source: PubChem URL: [Link]

-

Title: 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)- Source: SpectraBase URL: [Link]

-

Title: Ethanone, 1-(2-furanyl)- Source: NIST WebBook URL: [Link]

-

Title: 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Source: PubChem URL: [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Abstract

This guide provides a comprehensive framework for the mass spectrometric analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a member of the enaminone class of compounds. Enaminones are valuable synthetic intermediates in pharmaceutical and materials science, necessitating robust analytical methods for their characterization. This document details a self-validating analytical workflow, from sample preparation to tandem mass spectrometry (MS/MS) interpretation. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable method for the structural confirmation and purity assessment of this and structurally related compounds. We delve into the rationale behind ionization technique selection, propose detailed fragmentation pathways grounded in established chemical principles, and provide step-by-step protocols to ensure reproducibility.

Introduction and Rationale

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a dimethylamino group and a furan moiety. The structural elucidation of such molecules is critical in drug discovery and development for confirming identity, identifying impurities, and studying metabolic pathways.[1] Mass spectrometry (MS) offers unparalleled sensitivity and structural information from minimal sample amounts, making it the cornerstone technique for this purpose.[1]

The inherent chemical nature of the target molecule—specifically, the presence of a basic dimethylamino group—makes it an ideal candidate for analysis by positive-mode electrospray ionization (ESI). This technique facilitates the formation of protonated molecular ions, [M+H]+, which can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate structurally significant fragment ions.[2] This guide will focus on leveraging ESI coupled with high-resolution tandem mass spectrometry (e.g., Q-TOF or Orbitrap) for a definitive structural analysis.[3]

Physicochemical Properties & Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's properties.

| Property | Value | Source/Method |

| Chemical Formula | C₉H₁₁NO₂ | - |

| Molecular Weight | 165.19 g/mol | [4] |

| Exact Mass | 165.07898 Da | Calculated |

| Key Functional Groups | Tertiary Amine (Dimethylamino), Furan Ring, α,β-Unsaturated Ketone | - |

Ionization Rationale: The dimethylamino group is the most basic site on the molecule and is readily protonated under the acidic mobile phase conditions typically used in ESI-MS. This makes positive-ion mode ESI the method of choice. The high proton affinity of the tertiary amine ensures efficient ion generation, leading to a strong signal for the protonated molecule, [M+H]⁺, at an expected m/z of 166.08626.

A Self-Validating Experimental Workflow

The following protocol is designed as a complete, self-validating system. Each step is chosen to ensure data integrity and reproducibility.

Diagram: Overall Analytical Workflow

Caption: High-level workflow from sample preparation to structural confirmation.

Detailed Experimental Protocols

A. Sample Preparation

-

Stock Solution Preparation: Accurately weigh and dissolve (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one in HPLC-grade methanol to a final concentration of 1 mg/mL. Methanol is chosen for its ability to solubilize the compound and its compatibility with ESI.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

-

Causality: The acetonitrile/water mixture is a common mobile phase for reverse-phase chromatography and direct infusion ESI. The addition of 0.1% formic acid is crucial; it acidifies the solution, ensuring the dimethylamino group is fully protonated, which dramatically enhances the ionization efficiency in positive mode.

-

B. Mass Spectrometry Instrumentation & Parameters

The following parameters are recommended for a high-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | The dimethylamino group is highly basic and readily protonated.[5] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation.[6] |

| Nebulizing Gas (N₂) Flow | Instrument Dependent | Assists in droplet formation and solvent evaporation. |

| Drying Gas (N₂) Flow | Instrument Dependent | Aids in desolvation of the charged droplets to release gas-phase ions. |

| Drying Gas Temperature | 250 - 350 °C | Facilitates efficient solvent evaporation without causing thermal degradation. |

| Scan Range (Full MS) | m/z 50 - 500 | A wide enough range to detect the precursor ion and potential low-mass fragments or adducts. |

| MS/MS Precursor Ion | m/z 166.0863 | The theoretical exact mass of the [M+H]⁺ ion. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation. |

| Collision Energy (CID) | 10 - 40 eV (Ramped) | A ramped collision energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, providing a complete fragmentation profile.[3] |

Data Analysis: Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that is used for definitive structural elucidation.[2][7] Upon collision-induced dissociation, the protonated molecule ([M+H]⁺, m/z 166.086) is expected to fragment along predictable pathways based on bond strengths and the stability of the resulting fragment ions and neutral losses.

Proposed Fragmentation Scheme

The fragmentation of protonated enaminones is a well-studied process.[8] The primary fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl and amino groups.

Table of Expected Fragment Ions:

| Observed m/z | Calculated Exact Mass | Proposed Formula | Proposed Loss | Proposed Structure |

| 166.0863 | 166.0863 | [C₉H₁₂NO₂]⁺ | - | Protonated Molecule [M+H]⁺ |

| 122.0601 | 122.0601 | [C₇H₈O₂]⁺ | C₂H₆N (Dimethylamine) | 2-Furoyl-ethenone ion |

| 95.0128 | 95.0128 | [C₅H₃O₂]⁺ | C₂H₆N + CO | 2-Furoyl cation |

| 67.0178 | 67.0178 | [C₄H₃O]⁺ | C₂H₆N + CO + CO | Furyl cation |

Diagram: Proposed MS/MS Fragmentation Pathway

Caption: Key fragmentation steps for protonated (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one.

Mechanistic Discussion:

-

Formation of m/z 122.060: The most favorable initial fragmentation is the neutral loss of dimethylamine (45.05 Da) via cleavage of the C-N bond. This is a characteristic loss for compounds containing a dimethylamino group and results in a stable, resonance-delocalized acylium-type ion.[8][9]

-

Formation of m/z 95.013: The subsequent fragmentation involves the loss of a neutral carbon monoxide (CO) molecule (28.00 Da) from the m/z 122 fragment. This is a classic fragmentation pathway for acylium ions, leading to the formation of the highly stable 2-furoyl cation.

-

Formation of m/z 67.018: The 2-furoyl cation can further fragment by losing another molecule of carbon monoxide, resulting in the formation of the furyl cation.

The presence and relative abundances of these specific fragments provide a high-confidence confirmation of the molecule's core structure, including the furan ring, the carbonyl group, and the dimethylamino-propene chain.

Conclusion

The mass spectrometric analysis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be reliably achieved using the workflow detailed in this guide. By employing positive-ion electrospray ionization, the molecule is efficiently converted to its protonated form, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis yields a predictable and structurally informative fragmentation pattern, characterized by the sequential losses of dimethylamine and carbon monoxide. This self-validating methodology, grounded in established principles of mass spectrometry, provides a robust protocol for the definitive structural confirmation required in pharmaceutical development and chemical research.

References

-

Cai, S., et al. (2014). An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Frontiers of Bioanalytical Chemistry. Available at: [Link]

-

Biemann, K. (1990). Tandem mass spectrometry. Methods in Enzymology. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. OUCI. Available at: [Link]

-

Jakobsen, P., et al. (1968). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Baertschi, S. W., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Ahmad, S., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Glish, G. L. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. Available at: [Link]

-

Lyakhovetsky, Y., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. pittcon.org [pittcon.org]

- 8. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Introduction

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a synthetic organic compound characterized by a furan ring linked to a propenone backbone, which is further substituted with a dimethylamino group. This molecule belongs to the enaminone class of compounds, which are known for their versatile biological activities. The presence of the furan moiety, a common scaffold in medicinal chemistry, suggests a potential for diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing on data from structurally related molecules and outlining experimental protocols for its evaluation.

Chemical Profile:

| Property | Value | Reference |

| CAS Number | 109482-86-2 | [2] |

| Molecular Formula | C9H11NO2 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Brown solid | |

| Storage | 2-8 °C | [2] |

Synthesis

The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the reaction of an appropriate acetophenone with an aldehyde in the presence of a base.[3] Specifically, 2-acetylfuran can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthetic Workflow Diagram

Caption: Synthetic pathway for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one.

Potential Anticancer Activity

Chalcones and their heterocyclic analogs, including furan-based derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The biological action of these compounds is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.[6]

Putative Mechanism of Action

Structurally similar furan-based chalcones have been shown to induce cell cycle arrest and apoptosis in cancer cells. One potential mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is crucial for cell division.[4] Furthermore, these compounds may modulate key signaling pathways involved in cell proliferation and survival.

Experimental Evaluation of Cytotoxicity

The cytotoxic potential of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be assessed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity of Furan-Based Chalcones:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| AM4 (a 3-furan-1-thiophene-based chalcone) | MCF-7 | 19.354 | [7] |

| Pyrrole-based chalcone 3 | HepG2 | 27 | [8] |

| Pyrrole-based chalcone 1 | A549 | 84 | [8] |

Signaling Pathway Visualization

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Potential Antimicrobial Activity

Furan derivatives are a well-established class of antimicrobial agents.[1] The antimicrobial spectrum of these compounds often includes both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticipated Mechanism of Action

The antimicrobial action of furan-containing compounds can be multifactorial. They may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The enaminone scaffold can also contribute to the antimicrobial effect through its ability to chelate metal ions essential for microbial growth.

Methodology for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth within a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Antimicrobial Activity of Structurally Related Compounds:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Furan-1-thiophene-based chalcones | S. pyogenes | - (Inhibition zone 27.13 mm) | |

| Furan-1-thiophene-based chalcones | P. aeruginosa | - (Inhibition zone 23.30 mm) | [7] |

| 2(5H)-Furanone derivative F131 | S. aureus | 8-16 | [10] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | C. albicans | 64 | [11] |

Potential Anti-inflammatory Activity

Furan derivatives have been reported to possess significant anti-inflammatory properties.[1] These effects are often mediated through the inhibition of key inflammatory pathways.

Probable Mechanism of Action

The anti-inflammatory effects of furan-containing molecules can arise from their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Furthermore, they may modulate inflammatory signaling cascades, including the NF-κB pathway.[13]

Experimental Protocol for Anti-inflammatory Assessment

The anti-inflammatory potential of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be investigated by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of the compound.

Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, as a member of the furan-containing enaminones, represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on structurally related compounds, it is highly probable that this molecule possesses significant anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and comparative data presented in this guide provide a solid framework for the systematic evaluation of its biological potential. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications.

References

-

Al-Ostath, A. et al. (2022). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Scientific Reports, 12(1), 1-13. Available at: [Link]

-

Kumar, R. et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2133-2140. Available at: [Link]

-

Al-Ostath, A. et al. (2022). Synthesis, Pharmacological Evaluation, and in Silico Study of New 3-Furan-1-thiophene-based Chalcones As Antibacterial and Anticancer Agents. AMiner. Available at: [Link]

-

Yurttaş, L. et al. (2018). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 23(11), 2859. Available at: [Link]

-

Kumar, R. et al. (2012). Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. ResearchGate. Available at: [Link]

-

Mohamed, M. F. A. et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). Journal of the Iranian Chemical Society, 19(12), 5347-5362. Available at: [Link]

-

Karimi, G. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 8853876. Available at: [Link]

-

Patel, R. V. et al. (2015). Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate. Available at: [Link]

-

Vázquez-García, O. G. et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. Available at: [Link]

-

Akylbekov, N. et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Pathogens, 12(1), 26. Available at: [Link]

-

Vázquez-García, O. G. et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Akylbekov, N. et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Center for Biotechnology Information. Available at: [Link]

-

Bruker. (n.d.). Antimicrobial Susceptibility Testing. Bruker. Available at: [Link]

-

Bou-Salah, L. et al. (2014). Predicting biological activity of chalcone (1,3-diphenyl-2-propen-1-one) derivatives cytotoxicity against HT-29 human colon. Scholars Research Library. Available at: [Link]

-

Zhang, Y. et al. (2025). Antimicrobial peptide Hs02 with rapid bactericidal, anti-biofilm, and anti-inflammatory activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. Microbiology Spectrum, 13(1), e01050-24. Available at: [Link]

-

Chen, Y. et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5437. Available at: [Link]

-

Wang, Y. et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 12(10), 1735-1744. Available at: [Link]

-

Shcheglov, D. S. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

Arias-Gomez, A. et al. (2020). (E)-3-Furan-2-yl- N- p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS Chemical Neuroscience, 11(21), 3603–3614. Available at: [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Susceptibility Testing | Bruker [bruker.com]

- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis, Properties, and Reactivity of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a versatile enaminone that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structure, featuring a conjugated system incorporating a furan ring, an enone moiety, and a dimethylamino group, endows it with characteristic reactivity that is highly valuable for the construction of complex heterocyclic frameworks. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, a detailed and field-proven synthesis protocol, spectral characteristics, and its reactivity profile. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable chemical building block.

Molecular Structure and Nomenclature

The structural integrity of a synthetic building block is fundamental to its application. (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is an α,β-unsaturated ketone, specifically an enaminone, characterized by the trans or (E)-configuration of the olefinic double bond, which is the thermodynamically more stable isomer.

-

Systematic IUPAC Name: (2E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

-

Common Synonyms: 3-(Dimethylamino)-1-(2-furyl)-2-propen-1-one[1], (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

-

CAS Registry Numbers: 109482-86-2[1], 17168-45-5

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

The molecule's architecture, featuring a nucleophilic dimethylamino group and an electrophilic carbonyl conjugated system, is the primary determinant of its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below. This data is crucial for its handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Brown or Light Yellow Solid | |

| Purity | ≥95-97% (Typical Commercial Grade) | [1][2] |

| Solubility | Soluble in most organic solvents | [3] |

| Storage Conditions | 2-8 °C, in a cool, dry place | [1][3] |

Synthesis and Experimental Protocol

The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is most efficiently achieved through the condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanistic Rationale

The choice of DMF-DMA is critical; it serves as a highly reactive one-carbon electrophile and the source of the dimethylamino group.[4][5] The reaction proceeds via the condensation of the enolate of 2-acetylfuran with DMF-DMA. This process is driven by the formation of the highly conjugated and stable enaminone product, with the elimination of methanol. Heating is employed to overcome the activation energy of the condensation and to drive the reaction to completion. The high yield reported underscores the efficiency of this synthetic route.

Detailed Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the laboratory-scale synthesis of the title compound.

Caption: High-yield synthesis workflow for (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylfuran (25.0 g, 0.227 mol) with N,N-dimethylformamide dimethyl acetal (40 mL).

-

Heating: Immerse the flask in an oil bath and heat the reaction mixture to 100 °C. Maintain this temperature with vigorous stirring for 9 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove volatile components, including the methanol byproduct.

-

Precipitation: To the concentrated residue, add diethyl ether followed by hexane. Stir or sonicate the mixture to induce precipitation of the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexane to remove any remaining impurities.

-

Drying: Dry the final product under vacuum to yield 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as a brown solid (36.5 g, 97% yield).

Spectral Data and Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic of the enaminone structure. The olefinic protons (CH=CH) typically appear as doublets in the region of δ 5.5-8.0 ppm. For a similar sulfonamide-containing enaminone, these olefinic protons were observed as doublets at 5.79 and 7.72 ppm with a coupling constant (J) of 12.25 Hz, confirming the E-configuration.[6] The dimethylamino group will present as a singlet (6H) around δ 2.9-3.2 ppm.[6] The furan ring protons will exhibit characteristic multiplets in the aromatic region (δ 6.5-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (C=O) in the range of δ 180-190 ppm. Signals for the olefinic carbons and the furan ring carbons will also be present in their respective expected regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the conjugated ketone (C=O) at approximately 1640-1660 cm⁻¹. Other key peaks include the C=C stretching vibration around 1550-1600 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry should show a prominent molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of 165.19 g/mol . A database entry shows available GC-MS data for this compound.[7]

Chemical Reactivity and Synthetic Utility

Enaminones are highly valuable synthetic intermediates due to their ambident electrophilic/nucleophilic nature.[8] The primary utility of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is as a three-carbon building block for the synthesis of various heterocyclic systems, a cornerstone of drug discovery.[6][9]

Core Reactivity Principle

The reactivity is governed by the conjugated π-system. The electron-withdrawing carbonyl group renders the β-carbon (adjacent to the dimethylamino group) electrophilic and susceptible to nucleophilic attack. Concurrently, the dimethylamino group is an excellent leaving group, facilitating cyclocondensation reactions.

Application in Heterocyclic Synthesis

This compound is an ideal precursor for synthesizing substituted pyridines, pyrimidines, pyrazoles, and other complex heterocycles.[9][10] For example, reaction with a binucleophile like guanidine or amidine can lead to the formation of a pyrimidine ring, a privileged scaffold in medicinal chemistry.

The diagram below outlines a generalized reaction pathway demonstrating the utility of the title compound in forming a substituted pyrimidine.

Caption: General reaction pathway for heterocyclic synthesis using the title enaminone.

This cyclocondensation strategy is a powerful tool for rapidly building molecular complexity from simple starting materials, making (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one a compound of significant interest for generating libraries of potential drug candidates.[11]

Conclusion

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a synthetically accessible and highly versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for organic chemists, particularly those in the field of drug development. The straightforward, high-yield synthesis and the ability to readily participate in cyclocondensation reactions to form diverse heterocyclic systems solidify its importance as a key building block in modern synthetic chemistry.

References

-

Liskon Biological. (2024, April 3). Introduction to NN Dimethylformamide Dimethyl acetal. [Link]

-

R Discovery. (2001, October 1). Enaminones as Building Blocks In Heterocyclic Synthesis: A New One Pot Synthesis of Polyfunctional Substituted Pyridines. [Link]

-

Scientific Research Publishing. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

-

Ferreira, S. B., & Araujo, N. F. (2025, October 22). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. ResearchGate. [Link]

-

OUCI. The reaction of enaminones with aminoheterocycles. A route to azolopyrimidines, azolopyridines and quinolines. [Link]

-

Hassan, A. A. E. (2014, March 10). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 68-81. [Link]

-

Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). [Link]

-

SpectraBase. 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-. [Link]

-

PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

-

PubChem. (E)-3-Dimethylamino-1-phenyl-propenone. [Link]

-

Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

-

National Institutes of Health. (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]

-

Rosli, M. M., et al. (2007). (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate. [Link]

-

MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 109482-86-2 (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one AKSci 8626AC [aksci.com]

- 3. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. new.zodml.org [new.zodml.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. Studies with enaminones: The reaction of enaminones with aminoheterocycles. A route to azolopyrimidines, azolopyridines… [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, bearing the CAS Number 109482-86-2 , is a fascinating heterocyclic compound that stands at the intersection of several key pharmacophores.[1] As an enaminone derivative featuring a furan moiety, it embodies a chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential therapeutic applications, drawing insights from the broader class of furan-containing enaminones and related prop-2-en-1-one derivatives. While direct and extensive biological studies on this specific molecule are emerging, this document aims to equip researchers with the foundational knowledge and experimental frameworks to explore its promising future in medicinal chemistry.

Introduction: The Chemical and Pharmacological Significance

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This "push-pull" electronic system imparts unique reactivity and makes them valuable synthetic intermediates. The presence of a furan ring, a well-established pharmacophore in numerous approved drugs, further enhances its potential for biological activity. Furan derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Key Structural Features:

-

Enaminone Backbone: Provides a versatile platform for further chemical modifications and is known to be a pharmacophore for various biological activities.

-

Furan Moiety: A five-membered aromatic heterocycle that is a key structural component in many pharmacologically active compounds.

-

Prop-2-en-1-one Linker: This α,β-unsaturated ketone system is a known Michael acceptor and can react with biological nucleophiles, a mechanism often implicated in the activity of anticancer and anti-inflammatory agents.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 109482-86-2 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Purity | Typically >97% | [1] |

| Appearance | Solid | |

| Storage Conditions | 2-8 °C, cool, dry place | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is a relatively straightforward procedure, typically achieved through the condensation of 2-acetylfuran with an aminal ester.

Reaction:

Sources

A Comprehensive Guide to the Structural Elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of protocols, but a strategic workflow grounded in established analytical principles. We will explore how a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments can be synergistically employed to unambiguously determine the molecular structure and stereochemistry of this target molecule.

Introduction and Strategic Overview

(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one is an enaminone, a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts unique electronic and reactive properties, making such compounds valuable synthons in organic synthesis. The molecule incorporates a furan ring, a common heterocycle in biologically active compounds, and a dimethylamino group, which can influence solubility and receptor binding.

The definitive confirmation of its structure, C₉H₁₁NO₂, requires a multi-pronged analytical approach. Our strategy is to first determine the molecular formula and fragmentation patterns, then identify the functional groups present, and finally, assemble the molecular skeleton piece by piece, confirming connectivity and stereochemistry.

The logical workflow for this elucidation is as follows:

Caption: Structure Elucidation Workflow

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high resolution, the elemental composition of the molecule.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[3]

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.[3]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Presentation: Expected Mass Spectrum Data

| Feature | Expected Value | Significance |

| Molecular Ion (M⁺) | m/z 165.0790 | Confirms the molecular weight.[4] |

| Exact Mass | 165.078979 | Consistent with the molecular formula C₉H₁₁NO₂.[4] |

| Key Fragments | m/z 95, m/z 70, m/z 44 | Provides clues to the structural components. |

Interpretation and Mechanistic Insights

The molecular ion peak at m/z 165 confirms the molecular weight of C₉H₁₁NO₂. The fragmentation pattern in EI-MS is critical for identifying structural motifs.[5][6] For enaminones, characteristic cleavages are expected.

-

α-cleavage: The most prominent fragmentation is often the cleavage of the bond between the furan ring and the carbonyl group, leading to the formation of a stable furfuroyl cation.

-

McLafferty Rearrangement: While less common for this specific structure, it's a potential pathway for related compounds.

A plausible fragmentation pathway is outlined below:

Caption: Predicted MS Fragmentation Pathway

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid or liquid samples as it requires minimal sample preparation.[7]

-

Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[8][9]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is taken first and automatically subtracted from the sample spectrum.[7]

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3150 | Medium | C-H stretch | Furan ring |

| ~2800-3000 | Medium | C-H stretch | N-CH₃ |

| ~1640-1650 | Strong | C=O stretch (conjugated) | α,β-Unsaturated Ketone |

| ~1590-1610 | Strong | C=C stretch (conjugated) | Alkene (Enamine) |

| ~1550-1580 | Medium | C=C stretch | Furan ring |

| ~1150-1250 | Strong | C-N stretch | Amine |

| ~1000-1100 | Strong | C-O-C stretch | Furan ether |

Note: Predicted values are based on typical ranges for these functional groups and data from similar compounds.[10]

Interpretation and Mechanistic Insights

The IR spectrum provides immediate evidence for the key functional groups. The most diagnostic peaks are the strong absorptions for the conjugated carbonyl (C=O) and the carbon-carbon double bond (C=C). The C=O stretch appears at a lower wavenumber (~1645 cm⁻¹) than a typical ketone (~1715 cm⁻¹) due to the extended conjugation with both the alkene and the furan ring, which weakens the double bond character.[11] The strong band around 1600 cm⁻¹ is characteristic of the C=C bond of the enaminone system. The presence of C-H stretches above 3100 cm⁻¹ is indicative of the furan ring, while the stretches below 3000 cm⁻¹ correspond to the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[12][13]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Experiments to be Performed:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum (proton-decoupled).

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the stereochemistry of the double bond.[1][16]

-

Data Presentation and Interpretation

Based on the known structure and data from analogous compounds, the following spectral data are predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 1' | ~3.0 - 3.2 | singlet | - | 6H | N(CH₃)₂ |

| 2 | ~5.6 - 5.8 | doublet | ~12.5 | 1H | =CH-N |

| 3 | ~7.7 - 7.9 | doublet | ~12.5 | 1H | =CH-CO |

| 4' | ~6.5 - 6.6 | dd | ~3.5, 1.8 | 1H | Furan H4 |

| 5' | ~7.6 - 7.7 | dd | ~1.8, 0.8 | 1H | Furan H5 |

| 3' | ~7.1 - 7.2 | dd | ~3.5, 0.8 | 1H | Furan H3 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom # | Predicted δ (ppm) | Assignment |

| 1' | ~45.0 | N(CH₃)₂ |

| 2 | ~95.0 | =CH-N |

| 3 | ~148.0 | =CH-CO |

| 1 | ~178.0 | C=O |

| 2' | ~153.0 | Furan C2 |

| 3' | ~116.0 | Furan C3 |

| 4' | ~112.0 | Furan C4 |

| 5' | ~145.0 | Furan C5 |

Note: Chemical shifts are predicted based on additivity rules and published data for similar structures.[10][17] Online prediction tools can also provide estimates.[18][19][20]

Interpretation:

-

The ¹H NMR shows a large coupling constant (~12.5 Hz) between the two vinylic protons (H2 and H3), which is characteristic of a trans (E) configuration.

-

The downfield shift of H3 is due to the deshielding effect of the adjacent carbonyl group.

-

The two methyl groups on the nitrogen appear as a single peak, indicating free rotation around the C-N bond on the NMR timescale.

-

The furan protons exhibit their characteristic chemical shifts and coupling patterns.

-

In the ¹³C NMR, the carbonyl carbon (C1) is the most downfield signal. The vinylic carbons (C2 and C3) and the furan carbons appear in the expected olefinic/aromatic region.

COSY: This experiment reveals which protons are coupled to each other. The key expected correlation is between the vinylic protons H2 and H3. Correlations will also be seen between the coupled protons of the furan ring (H3'/H4' and H4'/H5').

HSQC: This spectrum is a map connecting each proton to the carbon it is directly bonded to. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.

HMBC: This is one of the most powerful experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.

Caption: Key Predicted HMBC Correlations

Crucial HMBC Correlations for Structure Confirmation:

-

H3 to C1: Confirms the attachment of the vinylic chain to the carbonyl carbon.

-

H2 to C1: A two-bond correlation that further supports the propenone backbone.

-

H1' (N-CH₃) to C3: Unambiguously links the dimethylamino group to the vinylic carbon C3.

-

Furan H5' to C2': Confirms the point of attachment of the furan ring to the carbonyl group.

The large coupling constant in the ¹H NMR spectrum strongly suggests an (E) or trans configuration for the double bond. A NOESY experiment provides definitive proof by identifying protons that are close to each other in space, regardless of their bonding.[1]

For the (E)-isomer, a spatial correlation (a cross-peak in the NOESY spectrum) is expected between the vinylic proton H2 and the furan proton H3' . No correlation should be observed between H2 and H3. This is because in the E-conformation, H2 and H3 are on opposite sides of the double bond, while H2 and the furan ring are on the same side.

Caption: Expected NOE for (E)-Isomer

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of (2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one can be determined with a high degree of confidence. Mass spectrometry establishes the molecular formula, FTIR identifies the key enaminone and furan functional groups, and a comprehensive set of 1D and 2D NMR experiments pieces together the molecular framework and confirms the (E)-stereochemistry of the double bond. This integrated workflow represents a robust and self-validating system for the structural elucidation of novel small molecules, providing the certainty required for further research and development.

References

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- Li, Y., et al. An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023-04-25).

- Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.

- IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

- University of California, Irvine. Sample preparation for FT-IR.

- SCION Instruments. Sample preparation GC-MS.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02).

- Organomation. GC-MS Sample Preparation.

- Chemistry Stack Exchange. Determining geometry of trisubstituted alkene. (2017-06-28).

- Elyashberg, M., et al.

- ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020-09-16).

- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Oneida Research Services, Inc. GC/MS Analysis for Identification of Unknown Organics.

- RSC Publishing. Studies in mass spectrometry. Part XII. Mass spectra of enamines.

- ResearchGate. The general structure of Enaminones.

- ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2025-08-05).

- analyzetest.com. Interpretation steps of a NMR spectrum. (2021-03-17).

- PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- SpectraBase. 2-Propen-1-one, 3-(dimethylamino)-1-(2-furanyl)-.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- University of California, Davis. NOESY and ROESY. (2018-08-08).

- Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. (2024-05-19).

- Guan, Y., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Kant, R., et al. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E.

- University of California, Davis. 5.4: NOESY Spectra. (2025-10-12).

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor.

- Reddit. E/Z isomer identification help. (2018-08-25).

- ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. (2025-08-06).

- University of California, Davis. 2D NMR Introduction. (2025-01-02).

- Wikipedia. Fragmentation (mass spectrometry).

- OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024-06-16).

- NMRDB.org. Predict 13C carbon NMR spectra.

- NMRDB.org. Predict all NMR spectra.

- NIH. 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.

- InstaNANO. FTIR Functional Group Database Table with Search.

- YouTube. How To Read FTIR Spectroscopy? - Chemistry For Everyone. (2025-02-09).

- NIH. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025-02-04).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. orslabs.com [orslabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. edinst.com [edinst.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 12. emerypharma.com [emerypharma.com]

- 13. omicsonline.org [omicsonline.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CASPRE [caspre.ca]

- 20. Visualizer loader [nmrdb.org]

The Advent and Ascendance of Furan-Containing Chalcones: A Technical Guide for the Modern Researcher

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a class of organic compounds that have captivated the attention of chemists and pharmacologists for over a century.[1][2] Their journey from being simple synthetic curiosities to becoming privileged scaffolds in drug discovery is a testament to their versatile chemistry and broad spectrum of biological activities.[2] This technical guide delves into the discovery and history of a particularly significant subclass: furan-containing chalcones. We will traverse their historical origins, dissect their synthesis with a focus on the seminal Claisen-Schmidt condensation, and explore the ever-expanding landscape of their applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

A Historical Perspective: From Benzylideneacetophenone to a Privileged Scaffold

The story of chalcones begins in 1881 with the pioneering work of Claisen and Claperède, who first reported the synthesis of the parent compound, benzylideneacetophenone.[1] This deceptively simple molecule, an open-chain flavonoid, laid the groundwork for the exploration of a vast chemical space.[3] Chalcones are crucial biosynthetic precursors to flavonoids and isoflavonoids in plants, where they play a role in pigmentation and defense mechanisms.[3][4]

Early research primarily focused on the fundamental chemistry of these α,β-unsaturated ketones. However, as the 20th century progressed, the scientific community began to uncover the remarkable biological potential hidden within the chalcone framework. Studies revealed a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[5][6] This realization marked a pivotal shift, transforming chalcones from mere chemical intermediates into a focal point of medicinal chemistry research.[7]

The introduction of heterocyclic rings into the chalcone scaffold was a logical and fruitful progression. The incorporation of moieties such as furan was found to significantly modulate the physicochemical properties and biological activities of the parent chalcone.[5][8] This guide will now turn its attention to this fascinating and highly significant subset of chalcones.

The Genesis of Furan-Containing Chalcones: A Strategic Molecular Marriage

The deliberate incorporation of a furan ring into the chalcone structure was driven by the pursuit of enhanced biological efficacy and novel mechanisms of action. The furan ring, an oxygen-containing five-membered heterocycle, imparts unique electronic and steric features to the chalcone molecule. This modification can influence factors such as planarity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity.

The Claisen-Schmidt Condensation: The Cornerstone of Furan-Containing Chalcone Synthesis

The most common and efficient method for synthesizing chalcones, including those containing a furan ring, is the Claisen-Schmidt condensation.[5][10] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone.[5] In the context of furan-containing chalcones, either the aldehyde or the ketone (or both) can bear the furan moiety.

The general mechanism of the Claisen-Schmidt condensation is a classic example of a base-catalyzed aldol condensation followed by dehydration. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

This protocol provides a representative example of the synthesis of a furan-containing chalcone via the Claisen-Schmidt condensation.

Materials and Reagents:

-

Furan-2-carboxaldehyde

-

4'-Methoxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl, 10% aqueous solution)

-

Ethyl acetate and Hexane (for Thin Layer Chromatography)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 mmol) and furan-2-carboxaldehyde (1.0 mmol) in ethanol (15-20 mL).

-